molecular formula C14H10N2O5S B4107144 2-[(2-nitrophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one

2-[(2-nitrophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one

Cat. No.: B4107144
M. Wt: 318.31 g/mol
InChI Key: XWSUHQUMSNMYFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-nitrophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one is an organic compound that belongs to the class of benzisothiazolones This compound is characterized by the presence of a nitrobenzyl group attached to the benzisothiazolone core

Preparation Methods

The synthesis of 2-[(2-nitrophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one typically involves the reaction of 2-nitrobenzyl chloride with 1,2-benzisothiazol-3(2H)-one 1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .

Chemical Reactions Analysis

2-[(2-nitrophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The benzisothiazolone core can undergo electrophilic substitution reactions, where the nitrobenzyl group can be replaced by other substituents.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common reagents used in these reactions include hydrogen gas, metal hydrides, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(2-nitrophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-nitrophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzisothiazolone core can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

2-[(2-nitrophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one can be compared with other similar compounds such as:

    2-nitroaniline: A compound with a nitro group attached to an aniline core, used as a precursor to various pharmaceuticals.

    2-nitrobenzyl chloride: A compound used in the synthesis of various organic molecules.

    Benzisothiazolone derivatives: A class of compounds with diverse biological activities and industrial applications.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2-nitrophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5S/c17-14-11-6-2-4-8-13(11)22(20,21)15(14)9-10-5-1-3-7-12(10)16(18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSUHQUMSNMYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3S2(=O)=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901320060
Record name 2-[(2-nitrophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196645
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

874591-33-0
Record name 2-[(2-nitrophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-nitrophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one
Reactant of Route 2
Reactant of Route 2
2-[(2-nitrophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one
Reactant of Route 3
2-[(2-nitrophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one
Reactant of Route 4
Reactant of Route 4
2-[(2-nitrophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one
Reactant of Route 5
2-[(2-nitrophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one
Reactant of Route 6
2-[(2-nitrophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.